molecular formula C23H20FN7O B2440482 (Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 941919-77-3

(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2440482
CAS RN: 941919-77-3
M. Wt: 429.459
InChI Key: NWUDKYDFBOZUGA-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H20FN7O and its molecular weight is 429.459. The purity is usually 95%.
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Scientific Research Applications

Antagonist and Antihypertensive Properties

Studies have shown the synthesis of derivatives with potent antagonist activity against 5-HT2 receptors, indicating potential use in treating conditions influenced by serotonin levels. For example, derivatives have been prepared and tested for their antagonist activity, showing promising results in in vivo tests for blocking specific physiological reactions, hinting at potential applications in neurological disorders or conditions related to serotonin dysregulation (Watanabe et al., 1992). Furthermore, some compounds within this class have been synthesized as potential antihypertensive agents, showcasing promising activity and underscoring the versatility of these molecules in addressing cardiovascular conditions (Bayomi et al., 1999).

Antimicrobial and Antibacterial Evaluation

The antimicrobial and antibacterial potential of similar compounds has been extensively evaluated, with novel derivatives showing increased potency against resistant strains of bacteria. This research indicates a promising avenue for developing new antibacterial agents to address the growing concern of antibiotic resistance (Sunduru et al., 2011). Additionally, the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate activities against test microorganisms, further reinforcing the potential of these compounds in contributing to the development of new antimicrobial therapies (Bektaş et al., 2007).

Antitumor Activity

Research into the antitumor properties of compounds with similar structures has yielded promising results. For instance, the synthesis of thiazolopyrimidines as potential antimicrobial and antitumor agents has shown that some tested compounds exhibit significant activity, highlighting the potential for these molecules in cancer therapy (El-Bendary et al., 1998).

properties

IUPAC Name

(Z)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-11,16H,12-15H2/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDKYDFBOZUGA-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)/C=C\C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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